molecular formula C16H11F3N2O4 B2963646 yGsy2p-IN-1 CAS No. 2415003-97-1

yGsy2p-IN-1

Cat. No. B2963646
CAS RN: 2415003-97-1
M. Wt: 352.269
InChI Key: ZGYXFHLAPGZNDW-UHFFFAOYSA-N
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Description

YGsy2p-IN-1 is a potent inhibitor for yeast glycogen synthase 2 (yGsy2p). It is also a competitive human glycogen synthase 1 (hGYS1) inhibitor with an IC50 of 2.75 µM and a Ki of 1.31 µM for wild-type hGYS1 . It is used for glycogen storage diseases (GSDs) .


Molecular Structure Analysis

The molecular weight of yGsy2p-IN-1 is 352.26. Its formula is C16H11F3N2O4 . The compound appears as an off-white to light yellow solid . The SMILES representation of its structure is OC1=CC=C(C2=NNC(C(F)(F)F)=C2C3=CC=C(O)C=C3)C(O)=C1O .


Physical And Chemical Properties Analysis

YGsy2p-IN-1 is a solid compound with an off-white to light yellow color . It has a molecular weight of 352.26 and a molecular formula of C16H11F3N2O4 . It is soluble in DMSO at a concentration of 62.5 mg/mL .

Scientific Research Applications

Expression and Regulation in Sensory and Autonomic Ganglia

The Y2 subtype of neuropeptide tyrosine (NPY) receptors, which yGsy2p-IN-1 may target, has been explored in sensory and autonomic neurons of rats and monkeys. Studies have shown that Y2R mRNA is expressed in varying proportions of dorsal root ganglion (DRG) neuron profiles in both species, indicating its involvement in sensory processing. Notably, after peripheral axotomy, Y2R is up-regulated in DRG neurons, suggesting a role in response to injury or nerve damage (Zhang et al., 1997).

Applications in Fluorescent Indicators

Circularly permuted yellow fluorescent proteins (cpYFPs) have been developed to improve the dynamic range of fluorescent indicators for Ca(2+). cpYFPs, potentially related to yGsy2p-IN-1, demonstrate efficient maturation and acid stability, enhancing the visualization of subcellular Ca(2+) dynamics with better spatial and temporal resolution. This advancement is significant for biological and medical research, where precise imaging is crucial (Nagai et al., 2004).

Insights from Retracted Research

It is important to note that some research related to viral pathogenicity determinants, which could be relevant to the study of yGsy2p-IN-1, has been retracted. This highlights the dynamic and evolving nature of scientific research, where findings are continually reassessed and updated (Brigneti et al., 1998).

Application in Biochar for Phosphate Adsorption

In a different context, tobacco stems used as precursors for biochars (YGs) and the development of Ca-Mg-loaded biochars (CMYGs) have shown significant phosphate adsorption from aqueous solutions. While not directly linked to yGsy2p-IN-1, this research demonstrates the broader applications of YG-based materials in environmental science, potentially influencing future applications of yGsy2p-IN-1 (Yi & Chen, 2018).

Mechanism of Action

YGsy2p-IN-1 acts as a competitive inhibitor for human glycogen synthase 1 (hGYS1) and yeast glycogen synthase 2 (yGsy2p). It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s function .

properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYXFHLAPGZNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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